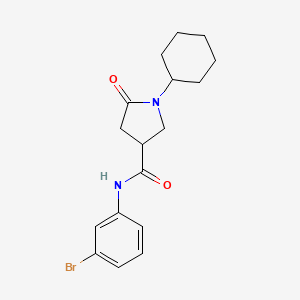
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding increases the affinity of the receptor for glutamate, which leads to the activation of downstream signaling pathways that modulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and GABA, which leads to a range of biochemical and physiological effects. In animal models, N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior. N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its high selectivity for mGluR5, which means that it does not affect other glutamate receptors or neurotransmitter systems. This selectivity allows for more precise modulation of mGluR5 activity and reduces the potential for off-target effects. However, one of the limitations of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which means that high concentrations of the compound are required to achieve significant effects. This limitation can make it challenging to use N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective mGluR5 PAMs that can be used in lower concentrations. Another area of interest is the investigation of the effects of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in different animal models of neurological and psychiatric disorders, as well as in human clinical trials. Additionally, the potential neuroprotective effects of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in models of neurodegenerative diseases warrant further investigation.
Applications De Recherche Scientifique
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In preclinical studies, N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of mGluR5, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPIURCUINFSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




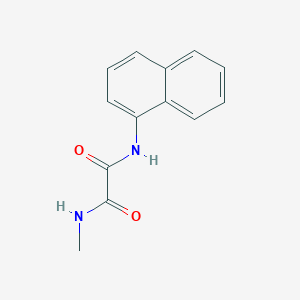
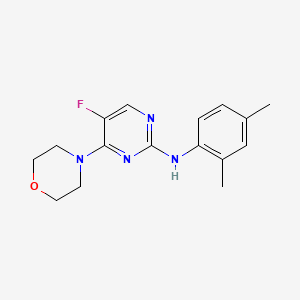
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)
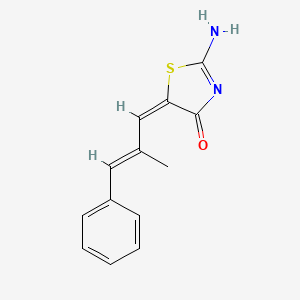
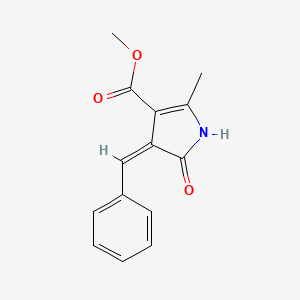

![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848088.png)
![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![3,5-diiodo-2-methoxybenzaldehyde [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3848109.png)